Malformin A

概要

説明

作用機序

マルフォルミンAは、複数のメカニズムを通じてその効果を発揮します:

アポトーシスと壊死の誘導: マルフォルミンAは、活性酸素種の蓄積を増加させ、ミトコンドリア膜電位を低下させ、癌細胞でオートファジーを誘導します.

類似化合物の比較

マルフォルミンAは、マルフォルミンと呼ばれる環状ペンタペプチドのファミリーの一部です。類似の化合物には以下が含まれます。

マルフォルミンB: 同様の生物活性を示す別の環状ペンタペプチドです。

マルフォルミンC: 抗癌の可能性が知られていますが、治療指数も低いです.

マルフォルミンAは、植物の奇形を引き起こすことや癌細胞に対する細胞毒性効果など、その特定の構造と特異的な生物活性においてユニークです .

生化学分析

Biochemical Properties

Malformin A plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with sulfhydryl compounds such as cysteine, glutathione, and 2,3-dimercapto-propanol, affecting its activity . This compound also interacts with proteins involved in oxidative stress responses, leading to the accumulation of reactive oxygen species and mitochondrial damage . These interactions highlight the compound’s ability to modulate cellular redox states and influence various biochemical pathways.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In prostate cancer cells, this compound induces cell death through mechanisms such as apoptosis, necrosis, and autophagy . It inhibits cell proliferation and triggers oxidative stress by rapidly accumulating reactive oxygen species and decreasing mitochondrial transmembrane potential . Additionally, this compound influences cell signaling pathways, including the activation of the AMPK/mTOR pathway, which is involved in autophagy induction . These cellular effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to mitochondrial membranes, causing mitochondrial damage and the release of cytochrome c, which activates caspases and leads to apoptosis . This compound also induces oxidative stress by generating reactive oxygen species, which further contribute to mitochondrial dysfunction and cell death . Additionally, the compound activates autophagy through the AMPK/mTOR pathway, promoting the degradation of damaged cellular components . These molecular interactions highlight the multifaceted mechanism by which this compound exerts its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . . These temporal effects underscore the importance of understanding the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can inhibit tumor growth and induce cell death in cancer models . Higher doses of the compound have been associated with toxic effects, including acute toxicity and inflammatory responses . These findings highlight the need for careful dosage optimization to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s biosynthesis involves non-ribosomal peptide synthetases, which incorporate specific amino acids into the cyclic pentapeptide structure . This compound also affects metabolic flux by influencing the levels of metabolites involved in oxidative stress responses and energy production . These interactions with metabolic pathways contribute to the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound can inhibit the lateral transport of indole-3-acetic acid (IAA) in plant roots, affecting their gravitropic response . In animal cells, the compound’s distribution is influenced by its interactions with cellular membranes and transport proteins . These transport and distribution mechanisms play a crucial role in determining the compound’s localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been shown to localize to mitochondria, where it induces mitochondrial damage and triggers cell death pathways . Additionally, this compound’s localization to other cellular compartments, such as the cytoplasm and nucleus, may contribute to its diverse biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

準備方法

合成経路と反応条件

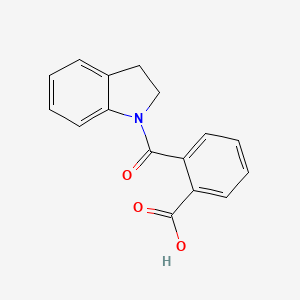

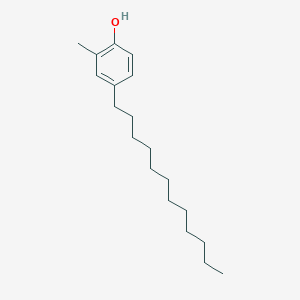

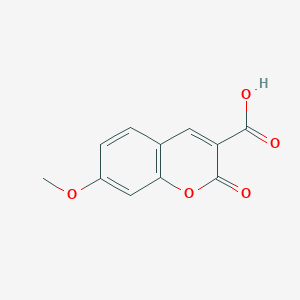

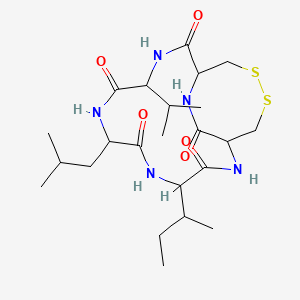

マルフォルミンAの合成には、環状ペンタペプチド構造の形成が含まれます。 シクロ-D-システイニル-D-システイニル-L-バリル-D-ロイシル-L-イソロイシルのジスルフィド形が、マルフォルミンAの構造として確立されました . 合成物は、トウモロコシの根に湾曲を引き起こし、最大効果は0.1 µg/mLの濃度で観察されます .

工業生産方法

化学反応の分析

反応の種類

マルフォルミンAは、酸化や還元など、さまざまな化学反応を受けます。 システイン残基の存在により、ジスルフィド結合の形成と開裂が起こります .

一般的な試薬と条件

マルフォルミンAの合成と反応で使用される一般的な試薬には、システイン、バリン、ロイシン、イソロイシンが含まれます . 反応条件は通常、酸化条件下でのジスルフィド結合の形成を伴います .

生成される主な生成物

マルフォルミンAの合成から生成される主な生成物は、環状ペンタペプチドそのものであり、植物に湾曲を引き起こすなどの生物活性を示します .

科学研究への応用

科学的研究の応用

類似化合物との比較

Malformin A is part of a family of cyclic pentapeptides known as malformins. Similar compounds include:

Malformin B: Another cyclic pentapeptide with similar biological activities.

Malformin C: Known for its anti-cancer potential, although it also has a low therapeutic index.

This compound is unique in its specific structure and the particular biological activities it exhibits, such as causing plant malformations and its cytotoxic effects on cancer cells .

特性

CAS番号 |

3022-92-2 |

|---|---|

分子式 |

C23H39N5O5S2 |

分子量 |

529.7 g/mol |

IUPAC名 |

(1S,4S,7R,10S,13S)-4-[(2S)-butan-2-yl]-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |

InChI |

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)/t13-,14+,15+,16+,17-,18-/m0/s1 |

InChIキー |

RNCGDQLZIATDOU-ZDRBWGSPSA-N |

SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O |

正規SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |

melting_point |

0 °C |

Key on ui other cas no. |

53571-13-4 |

物理的記述 |

Liquid |

同義語 |

cyclic(Cys-Cys-Val-Leu-Ile)cyclic(1-2)-disulfide malformin A malformins malformins, (5-L-Leu)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Malformin A and what are its main biological effects?

A1: this compound is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is known to induce a range of biological effects, primarily in plants, including malformations in bean plants [, ], curvatures in corn roots [, , ], and stimulation of ethylene production [, ].

Q2: Does this compound have any effects on human cells?

A3: While primarily studied in plants, recent research has explored the effects of this compound on human cells. Studies show that it can induce apoptosis in human colorectal cancer cells, possibly through the stimulation of the p38 signaling pathway []. Additionally, this compound has been shown to inhibit the bleomycin-induced G2 checkpoint in Jurkat cells, suggesting potential for enhancing the efficacy of anti-cancer treatments [].

Q3: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C26H39N5O6S2 and a molecular weight of 581.73 g/mol [, ].

Q4: What is the structure of this compound?

A5: this compound is a cyclic pentapeptide consisting of the following amino acids: D-cysteine, D-cysteine, L-valine, D-leucine, and L-isoleucine. The two D-cysteine residues form a disulfide bond, contributing to the cyclic structure of the molecule [, , ].

Q5: What spectroscopic techniques have been used to characterize this compound?

A6: Various spectroscopic methods have been employed to elucidate the structure and conformation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , ], Circular Dichroism (CD) spectroscopy [, ], Raman spectroscopy [, ], and Mass Spectrometry (MS) [, , ].

Q6: Is there research available on the material compatibility, stability, catalytic properties, computational chemistry, or SAR of this compound?

A6: The provided research papers primarily focus on the biological activity and structure of this compound in the context of plant physiology and potential anti-cancer activity. Information regarding material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, or detailed structure-activity relationships is limited in these studies.

Q7: Is there information available on the stability and formulation of this compound, SHE regulations surrounding its use, or its pharmacokinetic and pharmacodynamic properties?

A7: The provided research papers primarily focus on the fundamental biological activity and structure of this compound. Details on its stability in various formulations, safety regulations, or its pharmacokinetic and pharmacodynamic properties are not extensively discussed.

Q8: What in vitro and in vivo models have been used to study the biological activity of this compound?

A9: The biological activity of this compound has been predominantly investigated in plant models, including bean plants (Phaseolus vulgaris) for observing malformations [, ], corn roots (Zea mays) for studying curvature induction and ethylene production [, , ], and mung bean cuttings (Phaseolus aureus) for analyzing growth stimulation []. Additionally, recent studies have employed human cell lines like Jurkat cells and colorectal cancer-derived HCT-116 cells to investigate its potential anti-cancer properties [, ]. In vivo studies using xenograft models have also explored its anti-tumor effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。